molecular formula C10H13N3OS B4730392 N-(3,5-dimethylphenyl)-2-formylhydrazinecarbothioamide

N-(3,5-dimethylphenyl)-2-formylhydrazinecarbothioamide

Cat. No. B4730392
M. Wt: 223.30 g/mol
InChI Key: AJCDAEVFBMROKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-formylhydrazinecarbothioamide, also known as DMFHC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiosemicarbazone derivative, and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-formylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, as well as ribonucleotide reductase, an enzyme involved in the synthesis of nucleotides.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it a promising candidate for further study. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and it has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, this compound has been shown to have anti-inflammatory effects, as well as antibacterial and antifungal effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-2-formylhydrazinecarbothioamide in lab experiments is that it has been shown to have a high degree of selectivity for cancer cells, meaning that it targets cancer cells while leaving healthy cells unharmed. Additionally, this compound has been shown to have low toxicity, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in a clinical setting.

Future Directions

There are many future directions for the study of N-(3,5-dimethylphenyl)-2-formylhydrazinecarbothioamide. One area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, this compound could be studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi. Further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer and other diseases.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-formylhydrazinecarbothioamide has been studied extensively for its potential applications in scientific research. One area of interest is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-tumor effects in vivo. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioylamino]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-7-3-8(2)5-9(4-7)12-10(15)13-11-6-14/h3-6H,1-2H3,(H,11,14)(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCDAEVFBMROKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NNC=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.